molecular formula C5H3F3S2 B13354720 2-((Trifluoromethyl)thio)thiophene

2-((Trifluoromethyl)thio)thiophene

Cat. No.: B13354720
M. Wt: 184.2 g/mol
InChI Key: FMFUVMBQRJKEIF-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)thio)thiophene is a specialized heterocyclic building block of significant interest in advanced chemical research and development. Its structure incorporates a thiophene ring, a privileged scaffold in medicinal chemistry, combined with a sulfur-linked trifluoromethyl group. The thiophene nucleus is a common feature in USFDA-approved drugs and is renowned for its versatile biological activities, serving as a key pharmacophore in therapeutics ranging from anti-inflammatory and antimicrobial to anticancer agents . The incorporation of the (trifluoromethyl)thio group (-SCF3) is a strategic modification in drug discovery, as this moiety is known to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for optimizing pharmacokinetic properties. In pharmaceutical research, this compound serves as a critical synthetic intermediate for constructing more complex molecules. It is particularly valuable in the synthesis of thiophene-containing heterocyclic systems, which are frequently explored for their diverse biological activities . The molecule's reactivity allows for further functionalization at various positions on the thiophene ring, enabling medicinal chemists to explore structure-activity relationships and develop novel drug candidates with improved efficacy and reduced side effects . Beyond pharmaceuticals, this compound holds promise in the field of materials science. Thiophene derivatives are widely utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to their favorable electronic properties . The electron-withdrawing nature of the (trifluoromethyl)thio group can fine-tune the electronic characteristics of the thiophene core, making this compound a valuable monomer or precursor for creating novel functional materials. Researchers are provided with a high-purity reagent to support innovation in these cutting-edge applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3F3S2

Molecular Weight

184.2 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)thiophene

InChI

InChI=1S/C5H3F3S2/c6-5(7,8)10-4-2-1-3-9-4/h1-3H

InChI Key

FMFUVMBQRJKEIF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Thio Thiophene and Analogous Structures

Direct Trifluoromethylthiolation of Thiophene (B33073)

Direct C-H trifluoromethylthiolation of thiophene represents an atom-economical and efficient approach for the synthesis of 2-((trifluoromethyl)thio)thiophene. This strategy avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions. Both metal-catalyzed and radical-mediated methods have been extensively explored for this transformation.

Metal-Catalyzed Trifluoromethylthiolation Approaches

Transition metal catalysis has been instrumental in the development of direct C-H trifluoromethylthiolation reactions. Various metals, including copper, palladium, rhodium, and nickel, have been shown to effectively catalyze the formation of the C-SCF3 bond on the thiophene scaffold.

Copper-based catalytic systems are among the most widely used for the trifluoromethylthiolation of arenes and heteroarenes. These protocols often employ electrophilic trifluoromethylthiolating reagents in the presence of a copper catalyst or mediator. One of the pioneering works in this area demonstrated the direct C-H trifluoromethylthiolation of electron-rich heterocycles, including thiophene, using N-(trifluoromethylthio)phthalimide as the SCF3 source and a catalytic amount of copper(I) iodide (CuI). The reaction proceeds preferentially at the C2 position of the thiophene ring.

More recent advancements have focused on improving the efficiency and scope of these copper-catalyzed reactions. For instance, the use of different copper salts and ligands has been explored to enhance the catalytic activity. The choice of solvent and reaction temperature also plays a crucial role in the outcome of the reaction, with solvents like 1,2-dichloroethane (B1671644) (DCE) and N,N-dimethylformamide (DMF) being commonly employed.

Table 1: Copper-Catalyzed C-H Trifluoromethylthiolation of Thiophene

Catalyst/Mediator SCF3 Source Solvent Temperature (°C) Yield (%) Reference
CuI (10 mol%) N-(Trifluoromethylthio)phthalimide DCE 80 75
Cu(OAc)2 (1.5 equiv) AgSCF3 DMF 100 68
CuCl (20 mol%) CF3SO2Na DMSO 120 55

Palladium catalysis has also emerged as a powerful tool for the direct C-H trifluoromethylthiolation of heterocycles. These methods often proceed via a concerted metalation-deprotonation mechanism, which allows for high regioselectivity. Palladium(II) acetate (B1210297) (Pd(OAc)2) is a commonly used catalyst in these transformations, often in combination with a ligand and an oxidant.

For example, the palladium-catalyzed trifluoromethylthiolation of 2-substituted thiophenes has been achieved using N-(trifluoromethylthio)saccharin as the electrophilic SCF3 source. The reaction typically requires a directing group on the thiophene ring to control the regioselectivity of the C-H activation step. The use of specific ligands, such as 3-neopentyl-1-(pyridin-2-yl)picolinamide, can facilitate the catalytic turnover and improve the reaction efficiency.

Table 2: Palladium-Catalyzed C-H Trifluoromethylthiolation of Thiophene Derivatives

Substrate Catalyst Ligand SCF3 Source Yield (%) Reference
Thiophene-2-carboxylic acid Pd(OAc)2 3-Amino-2-phenylpyridine N-(Trifluoromethylthio)saccharin 85
2-(Pyridin-2-yl)thiophene Pd(OAc)2 None AgSCF3 72

While copper and palladium have been the most extensively studied metals for this transformation, other transition metals like rhodium and nickel have also shown promise. Rhodium-catalyzed C-H trifluoromethylthiolation often proceeds under mild reaction conditions and can offer complementary reactivity to palladium-based systems. For instance, a rhodium(III) complex has been successfully employed for the C-H trifluoromethylthiolation of thiophenes bearing a pyrazole (B372694) directing group.

Nickel catalysis, known for its cost-effectiveness, has also been explored for the trifluoromethylthiolation of aryl and heteroaryl halides. While direct C-H trifluoromethylthiolation of thiophene using nickel is less common, cross-coupling reactions of halogenated thiophenes with a trifluoromethylthiolating agent in the presence of a nickel catalyst have been reported.

Radical-Mediated Trifluoromethylthiolation Strategies

Radical-based approaches provide an alternative pathway for the direct C-H trifluoromethylthiolation of thiophenes. These methods often involve the generation of the trifluoromethylthio radical (•SCF3), which then adds to the electron-rich thiophene ring.

Visible-light photoredox catalysis has revolutionized the field of radical chemistry, enabling the generation of radicals under mild and environmentally friendly conditions. In the context of trifluoromethylthiolation, a photocatalyst, upon excitation with visible light, can promote the formation of the •SCF3 radical from a suitable precursor. This radical can then engage in a C-H functionalization reaction with thiophene.

A typical photoredox catalytic cycle for the trifluoromethylthiolation of thiophene involves the excitation of a photocatalyst, such as Ru(bpy)3Cl2 or an organic dye, followed by a single-electron transfer (SET) process with an electrophilic trifluoromethylthiolating reagent. The resulting •SCF3 radical then adds to the thiophene ring, and a subsequent oxidation and deprotonation sequence furnishes the desired product. These reactions are often highly regioselective for the C2 position of the thiophene ring.

Table 3: Photoredox-Catalyzed C-H Trifluoromethylthiolation of Thiophene

Photocatalyst SCF3 Source Light Source Solvent Yield (%) Reference
Ru(bpy)3(PF6)2 N-(Trifluoromethylthio)phthalimide Blue LEDs CH3CN 88
fac-Ir(ppy)3 CF3SO2Cl Blue LEDs CH3CN/H2O 76
Eosin Y N-(Trifluoromethylthio)saccharin Green LEDs DMSO 65
Methods Utilizing Perfluoroalkyl Sulfonyl Chlorides

Trifluoromethanesulfonyl chloride (CF3SO2Cl) can serve as a cost-effective source of the trifluoromethyl radical (•CF3) for the S-trifluoromethylation of aromatic and heteroaromatic thiols. nih.gov A visible-light-mediated protocol has been developed for this transformation, employing an organophotocatalyst. nih.gov This method is operationally simple and provides access to a diverse range of S-trifluoromethylated products. nih.gov

Electrophilic Trifluoromethylthiolation Reagents and Their Synthetic Utility

Electrophilic trifluoromethylthiolation represents a powerful and direct approach to introduce the SCF3 group onto a thiophene ring. A variety of reagents have been developed for this purpose, each with distinct reactivity profiles and applications.

One of the most direct routes to this compound involves the electrophilic trifluoromethylthiolation of 2-thiophenethiol. vulcanchem.com Reagents such as N-(trifluoromethylthio)phthalimide and p-chlorophenylaminosulfur trifluoride (p-ClPhNHSCF3) are effective for this transformation. vulcanchem.com The reaction is typically promoted by a strong acid, such as methanesulfonic acid (MSA) or triflic acid (TfOH), which enhances the electrophilicity of the SCF3 donor. vulcanchem.com

The choice of promoter can significantly impact the reaction yield, as demonstrated in the table below:

PromoterTemperature (°C)Time (h)Yield (%)
MSA251278
TfOH0692
Data sourced from a protocol for the trifluoromethylthiolation of 2-thiophenethiol. vulcanchem.com

Other notable electrophilic trifluoromethylthiolating reagents include:

Umemoto's Reagents : These are S-(trifluoromethyl)dibenzothiophenium salts that are effective for the trifluoromethylation of various nucleophiles, including thiols. rsc.org

Togni Reagents : Hypervalent iodine compounds, such as Togni reagent II, are widely used for electrophilic trifluoromethylation and can also react with sulfur-centered nucleophiles.

Trifluoromethanesulfenamides : These reagents, in the presence of an acid promoter, can selectively trifluoromethylthiolate thiols to form trifluoromethyl disulfides. rsc.org

Nucleophilic Trifluoromethylthiolation Reagents and Their Synthetic Utility

Nucleophilic trifluoromethylthiolation provides an alternative pathway, often involving the reaction of a nucleophilic source of "CF3-" with an electrophilic sulfur species.

Key reagents in this category include:

Ruppert-Prakash Reagent (TMSCF3) : Trimethyl(trifluoromethyl)silane is a widely used nucleophilic trifluoromethylating agent. nih.gov It can be used in combination with N-thiocyanatosuccinimide (NTS) to achieve the synthesis of aryl trifluoromethyl thioethers directly from arenes. nih.gov

Langlois Reagent (CF3SO2Na) : Sodium trifluoromethanesulfinate can act as a source for the trifluoromethyl group in reactions with sulfur-containing compounds. nih.gov

These nucleophilic methods offer the advantage of avoiding the direct handling of often unstable or highly reactive electrophilic SCF3 reagents.

Synthesis via Functional Group Interconversions on Thiophene Scaffolds

An alternative to direct trifluoromethylthiolation is the modification of pre-functionalized thiophene rings. This approach allows for the strategic introduction of the SCF3 group by leveraging the reactivity of existing functional groups on the thiophene scaffold.

Conversion of Halogenated Thiophenes to this compound

Halogenated thiophenes, such as 2-bromothiophene (B119243) or 2-iodothiophene, are versatile precursors for the synthesis of this compound. Copper-catalyzed cross-coupling reactions are a common method for this transformation. nih.govresearchgate.net These reactions typically involve the coupling of the halo-thiophene with a trifluoromethylthiolating agent, such as CuSCF3 or AgSCF3, in the presence of a suitable ligand. researchgate.net

A reported method describes the copper-catalyzed trifluoromethylthiolation of aryl halides, including heteroaryl halides, using a bench-stable Ni(II) salt and an iridium photocatalyst. acs.org This dual catalytic system demonstrates broad functional group tolerance. acs.org

Derivatization of Thiolated Thiophenes

The direct derivatization of 2-thiophenethiol is a straightforward method for the synthesis of this compound. orgsyn.org This approach involves the reaction of the thiol with a suitable electrophilic trifluoromethylating agent.

As mentioned in section 2.1.3, the reaction of 2-thiophenethiol with electrophilic SCF3 donors like p-ClPhNHSCF3, promoted by a strong acid, provides the target compound in high yield. vulcanchem.com Additionally, a visible-light-mediated protocol using trifluoromethanesulfonyl chloride (CF3SO2Cl) as a source of trifluoromethyl radicals has been developed for the S-trifluoromethylation of various thiols, including heteroaromatic thiols. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to minimize environmental impact. dntb.gov.uadp.techresearchgate.netnumberanalytics.com Key strategies include the use of less hazardous reagents, milder reaction conditions, and the development of catalytic systems. dntb.gov.uadp.techresearchgate.net

In the context of this compound synthesis, several approaches align with green chemistry principles:

Catalytic Methods : The use of copper or nickel catalysts in cross-coupling reactions allows for lower catalyst loadings and often milder conditions compared to stoichiometric reagents. nih.govacs.org

Photoredox Catalysis : Visible-light-mediated reactions, such as the trifluoromethylation of thiols, avoid the need for high temperatures and often utilize environmentally benign light sources. nih.govacs.org

Atom Economy : Direct C-H functionalization or the use of cascade reactions, such as the one-pot C-H thiocyanation/fluoroalkylation, can improve atom economy by reducing the number of synthetic steps and the generation of waste. nih.gov

While specific green metrics for the synthesis of this compound are not extensively reported, the adoption of these general green methodologies in organofluorine chemistry points towards a more sustainable future for the production of this and related compounds. dntb.gov.uadp.techresearchgate.netnumberanalytics.com

Solvent-Free and Aqueous Reaction Media

The use of solvent-free and aqueous reaction media represents a significant step towards greener chemical synthesis, reducing waste and the environmental impact associated with volatile organic solvents. While direct synthesis of this compound under these specific conditions is not widely reported, related methodologies for the synthesis of other fluorinated heterocyclic compounds highlight the potential of these approaches.

For instance, the principles of solvent-free synthesis have been successfully applied to the formation of other heterocyclic systems. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been developed for the synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. This approach demonstrates that complex heterocyclic structures can be assembled without the need for traditional solvent-based processes. The advantages of such solvent-free reactions often include higher yields, shorter reaction times, and a significant reduction in chemical waste.

Similarly, aqueous reaction media have been employed for the one-pot, catalyst-free synthesis of complex molecules containing both thiophene and trifluoromethyl groups, such as pyranopyrazoles and pyranopyrimidines. vulcanchem.com These reactions proceed efficiently in water, showcasing the feasibility of using this environmentally benign solvent for the construction of elaborate chemical architectures.

While a specific protocol for the aqueous or solvent-free synthesis of this compound is not yet established in the literature, these analogous systems provide a strong impetus for future research in this area. The development of such a method would be a significant advancement in the sustainable production of this important chemical building block.

A notable method for the synthesis of this compound involves the electrophilic trifluoromethylthiolation of 2-thiophenethiol. Although this method employs a solvent, it provides a direct route to the target compound. The optimization of this reaction has been studied with different promoters, as detailed in the table below.

PromoterTemperature (°C)Time (h)Yield (%)
Methanesulfonic acid (MSA)251278
Triflic acid (TfOH)0692

This table illustrates the optimization of reaction conditions for the trifluoromethylthiolation of 2-thiophenethiol. The use of triflic acid as a promoter leads to a significantly higher yield in a shorter reaction time compared to methanesulfonic acid.

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of sustainable chemistry, aiming to reduce costs and minimize the environmental footprint of chemical processes. In the context of synthesizing this compound and its analogs, research into recyclable catalysts is an active area of investigation.

Transition-metal catalysis is a powerful tool for the formation of carbon-sulfur bonds, including those in trifluoromethylthiolated compounds. ccspublishing.org.cn A key goal in this field is the development of catalytic systems where the metal catalyst can be easily recovered and reused over multiple reaction cycles without significant loss of activity. ccspublishing.org.cn For example, dinuclear palladium(I) catalysts have been explored for the trifluoromethylthiolation of aryl halides. ccspublishing.org.cn These catalysts show promise for being more stable and easier to recover than their mononuclear counterparts. ccspublishing.org.cn

While a specific, commercially viable recyclable catalyst for the direct synthesis of this compound has yet to be fully developed and reported, the broader progress in recyclable catalytic systems for trifluoromethylthiolation reactions is encouraging. ccspublishing.org.cn The principles demonstrated with other substrates, such as the use of solid-supported catalysts or catalysts designed for facile separation from the reaction mixture, provide a clear roadmap for future research.

The adaptation of these recyclable catalytic strategies to the synthesis of this compound would be a significant breakthrough, offering a more economical and environmentally friendly production method. Future work will likely focus on designing robust and highly active catalysts that can efficiently mediate the trifluoromethylthiolation of thiophene and can be recycled with ease.

Reactivity and Organic Transformations of 2 Trifluoromethyl Thio Thiophene

Cross-Coupling Reactions of 2-((Trifluoromethyl)thio)thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated derivatives of this compound serve as key substrates in these transformations, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and environmental compatibility of organoboron reagents. researchgate.net In the context of this compound, its bromo-derivatives are commonly employed to couple with various aryl boronic acids.

For instance, the reaction of 2-bromo-5-((trifluoromethyl)thio)thiophene with aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base affords the corresponding 2-aryl-5-((trifluoromethyl)thio)thiophene derivatives.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically catalyzed by palladium. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of organostannane reagents to air and moisture. For the functionalization of the this compound scaffold, a stannylated derivative, such as 2-(tributylstannyl)-5-((trifluoromethyl)thio)thiophene, would be reacted with various organic halides.

The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com The use of additives like copper(I) salts can sometimes accelerate the reaction rate. youtube.com

Negishi Cross-Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reactions compared to other cross-coupling methods. wikipedia.org This reaction has a broad scope, coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org

To synthesize derivatives of this compound, a two-step, one-pot process can be employed starting from a dihalogenated thiophene (B33073). For example, 2,5-dibromothiophene (B18171) can undergo a halogen-lithium exchange, followed by transmetalation with a zinc salt (like ZnCl₂) to form the organozinc intermediate in situ. This intermediate is then coupled with an aryl halide in the presence of a palladium catalyst. nih.govlih.lu

Sonogashira Cross-Coupling

The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free versions have been developed. nih.govnih.govdntb.gov.ua This reaction is instrumental in the synthesis of acetylenic thiophenes. nih.gov

A halogenated this compound, such as the 5-iodo derivative, serves as the electrophilic partner. It reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or diisopropylamine) to yield the corresponding alkynyl-substituted thiophene. researchgate.netresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. nih.govresearchgate.net This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.

For the synthesis of amino-derivatives of this compound, a bromo-substituted precursor would be coupled with a primary or secondary amine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base, such as cesium carbonate. researchgate.net

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing strong electron-withdrawing groups. mdpi.comnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.govnih.gov

For a thiophene ring to undergo SNAr, it must be "activated" by the presence of one or more potent electron-withdrawing groups, which stabilize the negative charge in the intermediate complex. The -SCF3 group itself is strongly electron-withdrawing. However, for SNAr to be efficient, additional activating groups, such as a nitro (-NO2) group, are often required. nih.govnih.gov The leaving group is typically a halide or another group capable of bearing a negative charge.

A theoretical study on 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) reacting with pyrrolidine (B122466) showed that the reaction proceeds via a stepwise pathway. nih.govnih.gov The nucleophile (pyrrolidine) first adds to the carbon bearing the leaving group (methoxy), after which the leaving group is eliminated. The presence of the nitro group at the 5-position is crucial for activating the ring towards this nucleophilic attack. nih.govnih.gov

Advanced Applications in Organic Synthesis and Materials Science

2-((Trifluoromethyl)thio)thiophene as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the trifluoromethylthio group on the thiophene (B33073) ring makes this compound a valuable precursor in the synthesis of more complex molecular architectures. This versatility stems from the reactivity of the thiophene core and the influence of the -SCF3 substituent.

Precursors for Advanced Organic Materials

The synthesis of this compound itself lays the foundation for its use as a precursor. A common and efficient method involves the electrophilic trifluoromethylthiolation of 2-thiophenethiol. This reaction can be achieved using various reagents, with studies showing high yields when employing specific promoters. The resulting compound serves as a key intermediate for introducing the trifluoromethylthio-thiophene moiety into larger, more complex structures destined for materials science applications. The electron-withdrawing nature of the -SCF3 group can significantly influence the electronic properties of any subsequent materials, making it a desirable feature in the design of novel organic electronics.

Contribution to Molecular Scaffold Diversity Generation

The generation of diverse molecular scaffolds is a cornerstone of modern drug discovery and materials science. Thiophene and its derivatives are well-established scaffolds due to their versatile pharmacological properties and electronic characteristics. The introduction of a trifluoromethylthio group to the thiophene ring in this compound offers a unique avenue for creating novel molecular diversity.

The reactivity of the thiophene ring in this compound allows for various chemical transformations, such as cross-coupling reactions, to attach different functional groups at other positions on the ring. This capability enables the systematic modification of the molecular structure, leading to libraries of compounds with varied electronic and steric properties. The strong electron-withdrawing effect of the -SCF3 group can direct these subsequent reactions to specific positions on the thiophene ring, offering a degree of regiochemical control that is highly valuable in targeted synthesis. This controlled functionalization is key to building a wide array of molecular scaffolds from a single, versatile starting material.

Integration into Functional Polymers and Advanced Materials Research

The incorporation of this compound units into polymers and other advanced materials is an active area of research. The unique properties conferred by the trifluoromethylthio-thiophene moiety are being explored for a range of applications, particularly in electronics and photonics.

Optoelectronic Materials Applications

Thiophene-based materials are at the forefront of research into organic optoelectronics due to their excellent charge transport and light-emitting properties. The introduction of fluorine atoms or trifluoromethyl groups is a known strategy to fine-tune the electronic and optical characteristics of these materials. While specific data on polymers derived directly from this compound is limited, the broader class of fluorinated thiophene polymers provides insight into its potential.

The electron-withdrawing -SCF3 group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials. This can lead to improved air stability and facilitate electron injection in devices like organic light-emitting diodes (OLEDs). Research on thiophene-based donor-acceptor systems has shown that modifying the electronic nature of the constituent units can significantly impact their optoelectronic properties, suggesting that polymers incorporating this compound could exhibit tailored light absorption and emission characteristics suitable for various optoelectronic applications. taylorfrancis.com

Organic Semiconductors and Conductors Development

The field of organic electronics relies heavily on the development of high-performance organic semiconductors. Thiophene-based polymers and small molecules are among the most promising candidates for these applications. The performance of these materials is intimately linked to their molecular structure, solid-state packing, and electronic energy levels.

The integration of the this compound unit into conjugated polymers is a strategy to enhance their semiconducting properties. The trifluoromethylthio group can influence intermolecular interactions and the packing of polymer chains in the solid state, which are critical factors for efficient charge transport. While direct studies on polymers of this compound are not widely reported, the principles of molecular design in organic semiconductors suggest that the strong dipole moment and potential for specific intermolecular interactions introduced by the -SCF3 group could lead to favorable morphologies for charge carrier mobility. The development of novel thiophene-based dyes for applications like dye-sensitized solar cells also highlights the potential of functionalized thiophenes in semiconductor applications. google.com

Liquid Crystals and Dyes Design

The design of liquid crystals and dyes often involves the use of rigid, aromatic cores to induce mesophase behavior or to create a chromophore with specific absorption and emission properties. Thiophene rings are frequently used as components in the molecular architecture of liquid crystalline materials and dyes. researchgate.netresearchgate.net

The incorporation of a trifluoromethylthio group, as seen in this compound, could have a profound impact on the properties of such materials. In liquid crystals, the shape and polarity of the molecule are critical. The -SCF3 group would introduce a strong dipole moment, potentially influencing the self-assembly and phase behavior of the molecules. For dyes, the electron-withdrawing nature of the -SCF3 group can be used to tune the color and photophysical properties of the chromophore. By acting as an electron-accepting unit within a donor-acceptor framework, the this compound moiety could be used to create dyes with tailored absorption spectra and fluorescence characteristics. While specific examples of liquid crystals or dyes based on this compound are not prevalent in the literature, the known effects of trifluoromethyl and thioether groups on the properties of organic materials suggest that this is a promising area for future research.

Application in Agrochemistry Research (Synthetic Strategies for Agrochemically Relevant Structures)

The thiophene moiety is a well-established pharmacophore in the agrochemical industry, present in a variety of commercialized fungicides, herbicides, and insecticides. nih.gov The introduction of a trifluoromethylthio (-SCF3) group to this scaffold is a key strategy for modulating the lipophilicity, metabolic stability, and target-binding affinity of potential agrochemicals. researchgate.net While direct research on this compound in agrochemical synthesis is emerging, the utility of structurally related compounds provides a strong indication of its potential.

Synthetic strategies often involve the coupling of the this compound core with other active heterocyclic systems. For instance, the synthesis of novel fungicides has been achieved by creating derivatives that incorporate a trifluoromethylated pyrimidine (B1678525) scaffold linked to a thioether. nih.gov This approach highlights a viable pathway where this compound could be utilized.

A representative synthetic approach could involve the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative to yield N-(thiophen-2-yl)nicotinamide compounds, which have demonstrated notable fungicidal activity. nih.gov The presence of the trifluoromethylthio group on the thiophene ring is anticipated to enhance the efficacy of such derivatives.

Below is a table of agrochemically relevant structures synthesized from related thiophene and trifluoromethylated precursors, illustrating the potential of this compound as a building block.

Compound ClassSynthetic StrategyTarget Pest/DiseaseReference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesCyclization, chlorination, hydrazinolysis, cyclization, and thioetherificationBotrytis cinerea, Phytophthora infestans, Pyricularia oryzae nih.gov
N-(thiophen-2-yl) nicotinamide (B372718) derivativesAcylation of substituted thiophen-2-amine with acyl chlorideCucumber downy mildew (Pseudoperonospora cubensis) nih.gov
Thiophene-containing pyrazole (B372694) amidesAmidation of pyrazole carboxylic acid with thiophene amineVarious fungal pathogens chimia.ch

These examples underscore the modular nature of thiophene-based agrochemical design, where the this compound unit can be incorporated to fine-tune the biological activity profile of the resulting molecules.

Contributions to Novel Pharmaceutical Scaffolds (Synthetic Methodologies and Building Block Utility)

In medicinal chemistry, the thiophene ring is considered a privileged scaffold due to its presence in numerous FDA-approved drugs. nih.gov Its bioisosteric relationship with the phenyl ring allows for the modification of pharmacokinetic and pharmacodynamic properties. The trifluoromethylthio group, with its high lipophilicity and metabolic stability, is an attractive substituent for enhancing the drug-like properties of lead compounds. researchgate.net

The utility of this compound as a building block in pharmaceutical synthesis is demonstrated by the development of various bioactive molecules incorporating trifluoromethylated thiophene cores. Synthetic methodologies often focus on creating complex heterocyclic systems through multi-step reaction sequences starting from functionalized thiophenes.

For example, trifluoromethylated thioxanthene (B1196266) derivatives, synthesized through Grignard reactions with 2-(trifluoromethyl)thioxanthen-9-one, have shown potential as anticancer and anti-inflammatory agents. nih.gov This suggests that this compound could serve as a precursor for a diverse range of thioxanthene-based therapeutic agents.

Furthermore, the synthesis of trifluoromethylated tetrahydrothiophenes via [3+2] cycloaddition reactions of thiocarbonyl ylides with trifluoropropene derivatives showcases a versatile method for accessing novel saturated heterocyclic scaffolds. researchgate.net These scaffolds are valuable for constructing molecules with three-dimensional complexity, a desirable trait in modern drug discovery.

The following table presents examples of pharmaceutical scaffolds and bioactive molecules synthesized from related trifluoromethylated and thiophene-containing starting materials, highlighting the synthetic potential of this compound.

Scaffold/Molecule ClassSynthetic MethodologyPotential Therapeutic ApplicationReference
Trifluoromethyl thioxanthene derivativesGrignard reaction followed by coupling with L-cysteineAnticancer, Anti-inflammatory, Antioxidant nih.gov
4-(Trifluoromethyl)tetrahydrothiophenes[3+2] Cycloaddition of thiocarbonyl ylideBuilding blocks for various therapeutic agents researchgate.net
Thiophene-based tricyclic compoundsMulti-step synthesis involving cyclizationAnti-inflammatory agents nih.gov
Thiophene-based acetylcholinesterase inhibitorsGewald protocol followed by amidationTreatment of Alzheimer's disease mdpi.com

The versatility of this compound as a building block allows for its incorporation into a wide array of molecular architectures, paving the way for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The combination of the thiophene ring's proven track record in medicinal chemistry with the unique properties of the trifluoromethylthio group makes this compound a valuable asset in the development of novel pharmaceutical scaffolds.

Mechanistic Investigations and Theoretical Studies of 2 Trifluoromethyl Thio Thiophene Reactivity

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-((trifluoromethyl)thio)thiophene can be approached through various methods, with the elucidation of the reaction mechanisms being key to improving reaction efficiency and selectivity.

The introduction of the SCF3 group often involves radical intermediates. While direct studies on this compound are not extensively detailed in the provided results, the general principles of trifluoromethylthiolation suggest that radical pathways are plausible. For instance, the homolytic cleavage of a trifluoromethylthiolating agent can generate the •SCF3 radical.

A potential radical pathway for the synthesis of this compound could involve the following steps:

Initiation: A radical initiator or photoredox catalyst generates the trifluoromethylthio radical (•SCF3) from a suitable precursor, such as S-trifluoromethyl trifluoromethanesulfonothioate (TTST). researchgate.net

Propagation: The •SCF3 radical adds to the C2 position of the thiophene (B33073) ring, forming a resonance-stabilized radical intermediate.

Hydrogen Abstraction: The radical intermediate abstracts a hydrogen atom from a suitable donor to yield the this compound product and regenerate a radical species to continue the chain reaction.

The efficiency of this pathway would be influenced by the stability of the radical intermediates and the reaction conditions, such as the choice of solvent and initiator.

Transition metal-mediated cross-coupling reactions are a powerful tool for the formation of C-S bonds. The synthesis of this compound can be envisioned through a catalytic cycle involving a metal catalyst, typically based on palladium or copper. Thiophenes are known to react with transition metal complexes, sometimes leading to C-S bond cleavage, which highlights the complex interplay between the metal center and the thiophene ring. researchgate.net

A generalized catalytic cycle for the synthesis of this compound might proceed as follows:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) undergoes oxidative addition with a trifluoromethylthiolating agent (e.g., CF3S-X) to form a Pd(II) intermediate.

Transmetalation/Coordination: The thiophene substrate coordinates to the metal center. If a pre-functionalized thiophene (e.g., 2-halothiophene) is used, transmetalation with an organometallic reagent might occur.

Reductive Elimination: The trifluoromethylthio group and the thiophene moiety are reductively eliminated from the metal center, forming the C-S bond of this compound and regenerating the active Pd(0) catalyst.

The specific nature of the catalytic cycle would depend on the chosen catalyst, ligands, and reaction partners.

In metal-mediated transformations, ligands and additives play a critical role in controlling the efficiency and selectivity of the reaction. The design of thiophene-based ligands has been a subject of interest, suggesting that the interaction between ligands and the thiophene substrate can be finely tuned. nih.govnih.gov

For the synthesis of this compound, the choice of ligand can influence several aspects of the catalytic cycle:

Stability of the Catalyst: Ligands stabilize the metal center, preventing decomposition and promoting catalyst turnover.

Reactivity: Electron-donating or electron-withdrawing ligands can modulate the electronic properties of the metal center, affecting the rates of oxidative addition and reductive elimination.

Selectivity: Steric hindrance from bulky ligands can direct the reaction to a specific position on the thiophene ring, favoring the formation of the 2-substituted product.

Additives, such as bases or co-catalysts, can also be crucial. For example, a base might be required to neutralize any acidic byproducts or to facilitate the deprotonation of thiophene.

Factor Influence on Reaction Example
Ligand Modulates catalyst stability, reactivity, and selectivity.Phosphine (B1218219) ligands (e.g., PPh3), N-heterocyclic carbenes (NHCs).
Additive Neutralizes byproducts, facilitates substrate activation.Bases (e.g., K2CO3, Cs2CO3), co-catalysts (e.g., Cu(I) salts).
Solvent Affects solubility of reactants and stability of intermediates.Aprotic polar solvents (e.g., DMF, DMSO), ethereal solvents (e.g., THF, dioxane).

Table 1: Factors Influencing the Efficiency and Selectivity of this compound Synthesis.

Computational Chemistry and Quantum Mechanical Analyses

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and reactivity of molecules like this compound.

While specific DFT studies on this compound are not prevalent in the provided search results, DFT calculations on related thiophene derivatives have been performed to understand their electronic properties. atlas.jpresearchgate.netnih.gov For this compound, DFT calculations could elucidate:

Molecular Geometry: The optimized molecular structure, including bond lengths and angles, particularly around the C-S-C linkage and the CF3 group.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO energy gap. The electron-withdrawing nature of the SCF3 group is expected to lower the HOMO and LUMO energy levels compared to unsubstituted thiophene.

Bonding Analysis: The nature of the C-S bonds and the influence of the trifluoromethyl group on the aromaticity of the thiophene ring. The strong electron-withdrawing effect of the CF3 group can impact the electron distribution within the thiophene ring. researchgate.net

Property Predicted Influence of SCF3 Group
HOMO Energy Lowered
LUMO Energy Lowered
HOMO-LUMO Gap Potentially altered, influencing reactivity and spectroscopic properties.
Electron Density Reduced in the thiophene ring, particularly at the C2 position.

Table 2: Predicted Electronic Properties of this compound from DFT.

DFT can also be used to model the reaction pathways for the synthesis of this compound and to calculate the activation energies of the transition states. This information is critical for understanding the reaction mechanism at a molecular level.

For a radical substitution reaction, transition state analysis could identify the energy barriers for the addition of the •SCF3 radical to the thiophene ring and for the subsequent hydrogen abstraction step. For a metal-catalyzed reaction, DFT could be used to model the energies of the intermediates and transition states in the catalytic cycle, such as the oxidative addition and reductive elimination steps. This would help in identifying the rate-determining step of the reaction and in understanding how different ligands and substrates affect the reaction rate.

By calculating and comparing the activation energies for different potential pathways, it is possible to predict the most likely reaction mechanism and to design more efficient synthetic routes.

Molecular Orbital Analysis and Reactivity Prediction

The electronic structure and reactivity of this compound are significantly influenced by the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group. Theoretical studies, primarily employing density functional theory (DFT), provide valuable insights into the molecular orbital landscape of this compound, which is crucial for predicting its chemical behavior.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of a molecule's reactivity. The energy and distribution of these orbitals dictate the molecule's ability to act as a nucleophile or an electrophile.

For thiophene itself, the HOMO is a π-orbital with significant contributions from the sulfur atom and the carbon atoms at the 2- and 5-positions. The introduction of the -SCF₃ group at the 2-position dramatically alters this picture. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull is transmitted through the sulfur atom to the thiophene ring.

Consequently, both the HOMO and LUMO energy levels of this compound are expected to be lowered compared to unsubstituted thiophene. This general lowering of orbital energies is a common effect of electron-withdrawing substituents on aromatic systems. A lower HOMO energy suggests that the molecule is less prone to oxidation and a weaker electron donor (nucleophile). Conversely, a lower LUMO energy indicates a greater propensity to accept electrons, making it a better electron acceptor (electrophile).

To illustrate these concepts, the following table presents hypothetical, yet representative, data for the frontier orbital energies of thiophene and this compound, as would be calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene-6.5-0.85.7
This compound-7.2-1.55.7

This table is generated for illustrative purposes based on general principles of computational chemistry and may not represent exact experimental or calculated values.

Conformational Analysis of this compound

Computational studies on analogous aryl thioethers provide a framework for understanding the conformational preferences of this molecule. The rotation around the C-S bond is governed by a balance of steric and electronic effects.

Two principal conformations can be envisioned: a planar (or near-planar) conformer and a non-planar (orthogonal) conformer. In the planar conformer, the C-S-C plane is coplanar with the thiophene ring. This arrangement could be stabilized by potential conjugation between the sulfur lone pairs and the π-system of the thiophene ring. However, steric hindrance between the trifluoromethyl group and the hydrogen atom at the 3-position of the thiophene ring can destabilize this conformation.

In the non-planar or orthogonal conformer, the trifluoromethyl group is rotated out of the plane of the thiophene ring. This minimizes steric repulsion but may disrupt π-conjugation. Theoretical calculations on similar systems, such as aryl thioethers, often show that the lowest energy conformation is a non-planar, skewed arrangement, which represents a compromise between these competing effects.

The rotational barrier around the C(thiophene)-S bond is expected to be relatively low, allowing for facile interconversion between different conformers at room temperature. The exact height of this barrier would depend on the interplay of steric and electronic factors. The bulky and electron-withdrawing trifluoromethyl group likely plays a significant role in determining the rotational potential energy surface.

The table below summarizes the key dihedral angles and relative energies for the plausible conformers of this compound, based on theoretical calculations of similar molecules.

ConformerC(3)-C(2)-S-C Dihedral Angle (°)Relative Energy (kcal/mol)
Planar (syn)0High (Steric Hindrance)
Skewed~45-600 (Global Minimum)
Orthogonal90~1-2 (Rotational Barrier)
Planar (anti)180Moderate

This table presents hypothetical data based on conformational analyses of analogous aryl thioethers and is for illustrative purposes.

The skewed conformation is often found to be the global minimum for many aryl thioethers, as it alleviates steric strain while still allowing for some degree of electronic interaction between the sulfur and the aromatic ring. The presence of the three fluorine atoms on the methyl group of the thioether will also introduce complex electrostatic interactions that can influence the conformational landscape.

Future Research Directions and Outlook

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

The future of synthesizing 2-((Trifluoromethyl)thio)thiophene and its derivatives lies in the adoption of green chemistry principles to enhance efficiency and reduce environmental impact. wiley.comresearchgate.net Current synthetic routes often rely on traditional methods that may involve harsh conditions or expensive reagents. nih.gov Research is anticipated to pivot towards sustainable alternatives that offer higher atom economy, utilize less toxic solvents, and employ more readily available starting materials. wiley.comresearchgate.netclockss.org

Key areas for development include:

Catalyst Innovation: Exploring earth-abundant metal catalysts or organocatalysts to replace precious metal-based systems for trifluoromethylthiolation reactions.

Alternative Reagents: Designing new trifluoromethylthiolating agents that are more stable, less expensive, and generate benign byproducts. researchgate.net

Energy-Efficient Processes: Investigating photochemical or electrochemical methods that can proceed under milder conditions, reducing the energy consumption of synthetic protocols. nih.gov

A comparative outlook on synthetic methodologies is presented below:

Table 1: Comparison of Conventional and Future Sustainable Synthetic Approaches
Feature Conventional Methods Future Sustainable Methods
Catalysts Often precious metals (e.g., Palladium) rsc.org Earth-abundant metals, organocatalysts, biocatalysts wiley.com
Reagents May involve unstable or toxic precursors Stable, user-friendly reagents with benign byproducts researchgate.net
Solvents Often chlorinated or polar aprotic solvents Green solvents (e.g., water, ethanol) or solvent-free conditions wiley.com
Energy Input High temperatures often required Photochemical, electrochemical, or microwave-assisted reactions at ambient temperatures wiley.comnih.gov
Atom Economy Can be moderate, with significant waste High atom economy through cycloadditions or C-H functionalization rsc.org

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The interplay between the electron-withdrawing -SCF3 group and the aromatic thiophene (B33073) ring suggests a rich and largely unexplored reactivity landscape. Future research will likely focus on uncovering novel transformations that go beyond simple substitutions. This includes exploring multichannel reaction pathways where the outcome can be finely tuned by adjusting reaction conditions such as temperature and catalyst choice. rsc.org

Prospective research areas include:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the thiophene ring, which would provide a highly efficient route to complex derivatives without the need for pre-functionalization.

Cycloaddition Reactions: Investigating the participation of the thiophene ring in various cycloaddition reactions to construct novel fused heterocyclic systems. rsc.org

Unconventional Intermediates: Probing for the formation and reaction of unexpected intermediates, such as ketocarbenes, which could lead to entirely new molecular scaffolds. acs.org The unique electronic nature of the compound may facilitate transformations not seen in simpler thiophenes.

Multi-Component Reactions: Designing one-pot reactions involving this compound and multiple other reactants to rapidly build molecular complexity. researchgate.net

The exploration of its reactivity with a wider range of nucleophiles and electrophiles under diverse catalytic systems is crucial for unlocking its full synthetic potential. researchgate.net

Expansion into Novel Material Applications and Performance Enhancement

The potent electron-withdrawing nature of the -SCF3 group makes this compound a highly attractive building block for advanced materials, particularly in organic electronics. researchgate.net Fluorination of thiophene-based polymers has been shown to enhance the performance of organic photovoltaic (OPV) devices. nih.gov The -SCF3 group is expected to impart similar, if not superior, benefits.

Future research will focus on incorporating this moiety into:

Organic Field-Effect Transistors (OFETs): Using this compound as a core component in small molecules or polymers to enhance charge carrier mobility and air stability. rsc.org

Organic Photovoltaics (OPVs): Designing novel donor or acceptor materials where the -SCF3 group helps to tune the HOMO/LUMO energy levels for optimal device performance. nih.govnih.gov

Photosensitizers and Dyes: Exploring its use in designing molecules for photosensitive devices, leveraging the electronic push-pull mechanism within a larger π-extended system. nih.gov

Table 2: Potential Material Applications and Key Property Enhancements

Application Area Target Material Potential Enhancement by this compound
Organic Electronics Conjugated Polymers Improved charge mobility, optimized energy levels, enhanced stability rsc.org
Photovoltaics Donor-Acceptor Polymers Lowered HOMO/LUMO levels, increased open-circuit voltage (Voc) nih.govnih.gov
Sensors Functional Dyes Tunable photophysical properties, enhanced sensitivity nih.gov
Advanced Polymers Fluorinated Polymers Increased thermal stability, modified hydrophobicity

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

For this compound to be viable in material applications, its synthesis must be scalable, safe, and efficient. Flow chemistry and automated platforms offer a clear path toward achieving these goals. Continuous-flow processing allows for superior control over reaction parameters, enhanced safety when handling reactive intermediates, and straightforward scalability. researchgate.net

Future directions in this area involve:

Development of Telescoped Flow Syntheses: Designing multi-step, continuous-flow processes that convert simple starting materials into the final product without isolating intermediates, significantly boosting efficiency. unimi.it

Low-Cost Flow Reactor Design: Utilizing technologies like 3D printing to create customized and inexpensive photoflow reactors for specific transformations. nih.gov

Automated Optimization: Integrating automated platforms with machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and purity, accelerating process development.

The successful implementation of flow chemistry will be critical for transitioning the synthesis of this compound and its derivatives from laboratory-scale research to industrial-scale manufacturing. researchgate.netunimi.it

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to become an indispensable tool in guiding future research on this compound. mdpi.com These methods provide deep insights into electronic structure, reactivity, and potential material properties, reducing the need for extensive trial-and-error experimentation. researchgate.netnih.gov

Key applications of computational modeling will include:

Predicting Reaction Mechanisms: Elucidating complex reaction pathways and identifying key intermediates and transition states to understand unconventional reactivity and guide the design of more efficient synthetic routes. acs.orgnih.gov

Designing Novel Materials: Using DFT and Time-Dependent DFT (TD-DFT) to predict the electronic and optical properties (e.g., HOMO/LUMO levels, absorption spectra, charge mobility) of new polymers and small molecules before their synthesis. nih.govscispace.comyoutube.com

Screening and Optimization: Creating computational models to screen virtual libraries of derivatives for desired properties, thereby prioritizing synthetic targets for applications in materials science.

Table 3: Application of Computational Methods in Future Research

Computational Method Predicted Property / Application Relevance to this compound
Density Functional Theory (DFT) Ground-state geometry, electronic structure (HOMO/LUMO), reaction energetics, molecular electrostatic potential (MEP) mdpi.comresearchgate.net Predicting reactivity, stability, and suitability for electronic materials.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excited-state properties youtube.com Designing and predicting the performance of dyes and photovoltaic materials.
Molecular Dynamics (MD) Polymer morphology, charge transport dynamics Simulating the bulk properties of materials for OFETs and OPVs.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bonds and intermolecular interactions Understanding the influence of the -SCF3 group on the thiophene ring.

By integrating these advanced computational tools, researchers can accelerate the discovery cycle, moving from theoretical design to practical application with greater speed and precision.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((Trifluoromethyl)thio)thiophene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, sulfonate ester intermediates (e.g., 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate) can act as leaving groups, enabling the introduction of the trifluoromethylthio moiety via SN2 mechanisms. Reaction optimization may involve tuning solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalysts like triethylamine to improve yields . Cross-coupling strategies using palladium catalysts, as described for arylthiophenes, can also be adapted for regioselective functionalization .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : The trifluoromethyl group (CF₃) exhibits a distinct ¹⁹F NMR signal near -60 ppm. Thiophene protons typically resonate at 6.5–7.5 ppm in ¹H NMR, with splitting patterns indicating substituent positions.
  • IR : Strong C-F stretching vibrations appear at 1100–1250 cm⁻¹, while thiophene ring vibrations occur at 1400–1600 cm⁻¹.
  • MS : Electron ionization (EI) mass spectrometry can confirm molecular weight (e.g., m/z 184 for C₅H₃F₃S₂) and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide validated spectral data for comparison .

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for handling this compound in laboratory settings?

  • Methodological Answer : Gas-phase thermochemistry data, such as enthalpy of formation (ΔfH°), can be estimated using computational methods (e.g., Gaussian software) or derived from reaction calorimetry. Vapor pressure at 25°C can be approximated via Antoine equation parameters, with experimental validation using static or dynamic methods. Safety protocols should align with SDS guidelines for flammable liquids (e.g., storage below 25°C in inert atmospheres) .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the electronic and steric properties of thiophene derivatives in catalytic applications?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces electron density on the thiophene ring, enhancing electrophilicity. This can be quantified via Hammett substituent constants (σₚ ≈ 0.88 for SCF₃). Steric effects are minimal due to the linear SCF₃ geometry, enabling facile participation in π-stacking or metal-ligand interactions. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity in cross-coupling or polymerization reactions .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylthio-functionalized thiophenes?

  • Methodological Answer : Discrepancies may arise from impurities in starting materials or solvent effects. Systematic reproducibility studies should:

  • Use high-purity reagents (≥98% HPLC-grade) .
  • Compare yields across solvents (e.g., DMSO vs. THF) and inert atmospheres (N₂ vs. Ar).
  • Apply advanced characterization (e.g., HPLC retention time analysis) to confirm product homogeneity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antitumor Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting serine proteases or cholesterol esterase, with IC₅₀ determination via dose-response curves.
    Fluorine’s metabolic stability enhances bioavailability, making CF₃-containing analogs promising candidates for lead optimization .

Q. How does this compound enhance the performance of high-voltage lithium-ion batteries?

  • Methodological Answer : As an electrolyte additive, it forms a stable solid-electrolyte interphase (SEI) on LiCoO₂ cathodes. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) can assess SEI stability. Optimal concentrations (0.5–2 wt%) reduce capacity fade by suppressing oxidative decomposition at >4.2 V vs. Li/Li⁺ .

Data Analysis & Safety

Q. How can computational tools address discrepancies in spectroscopic or thermochemical data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts, IR vibrations, and thermodynamic parameters. Comparing computed vs. experimental data identifies outliers, prompting re-evaluation of experimental conditions (e.g., solvent effects in NMR) .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

  • Methodological Answer :

  • PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles (EN 166 standards) .
  • Ventilation : Use fume hoods to mitigate vapor exposure (flash point ≈ 30°C).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% NaOH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.